

Technical Monograph: 5-Chloro-2-hydrazinopyrimidine (CAS 823-90-5)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Chloro-2-hydrazinopyrimidine

CAS No.: 823-90-5

Cat. No.: B1357129

[Get Quote](#)

Executive Summary

5-Chloro-2-hydrazinopyrimidine (CAS 823-90-5) serves as a critical "lynchpin" intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines.^[1] Its structural utility lies in the bifunctional nature of the hydrazine moiety—acting as a dinucleophile for cyclization—combined with the 5-chloro substituent, which provides a stable handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the heterocyclic core is established.^[1] This guide outlines the physicochemical profile, validated synthetic protocols, and downstream applications of this scaffold in kinase inhibitor discovery.^[1]

Chemical Identity & Physicochemical Profile^{[1][2][3]} ^{[4][5][6][7][8][9]}

| Parameter | Specification |
|-------------------|--|
| CAS Number | 823-90-5 |
| IUPAC Name | (5-Chloropyrimidin-2-yl)hydrazine |
| Synonyms | 2-Hydrazino-5-chloropyrimidine; 5-Chloro-2-hydrazinylpyrimidine |
| Molecular Formula | C ₄ H ₅ ClN ₄ |
| Molecular Weight | 144.56 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water |
| Melting Point | Decomposes upon melting (typically >180°C, experimental verification required) |
| SMILES | <chem>Clc1cnc(NN)nc1</chem> |

Synthetic Architecture (Upstream)

The synthesis of **5-Chloro-2-hydrazinopyrimidine** is a classic Nucleophilic Aromatic Substitution (

) utilizing the electron-deficient nature of the pyrimidine ring.^[1]

Reaction Logic

The 2-position of the pyrimidine ring is activated for nucleophilic attack due to the inductive effect of the two adjacent nitrogen atoms.^[1] While the 5-chloro position is also theoretically reactive, the 2-position is significantly more electrophilic, allowing for high regioselectivity under mild conditions.^[1]

Validated Protocol

Reagents: 2,5-Dichloropyrimidine (1.0 eq), Hydrazine Hydrate (3.0 - 5.0 eq), Ethanol (solvent).

^[1]

Procedure:

- **Dissolution:** Dissolve 2,5-dichloropyrimidine in absolute ethanol (approx. 5-10 volumes).
- **Addition:** Add hydrazine hydrate dropwise at

to control the exotherm. Note: Excess hydrazine is crucial to act as a base (sequestering HCl) and to prevent the formation of the bis-substituted dimer.
- **Reaction:** Allow the mixture to warm to room temperature (RT). If conversion is slow, heat to mild reflux (

) for 2-4 hours. Monitor by TLC (System: 5% MeOH in DCM).
- **Workup:** Cool the reaction mixture to

. The product typically precipitates as a white solid.[1]
- **Purification:** Filter the solid. Wash the cake with cold water (to remove hydrazine salts) followed by cold ethanol. Dry under vacuum.[1]

Process Flow Diagram

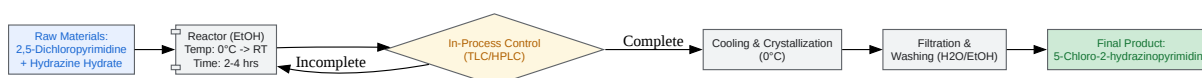


Figure 1: Synthetic Workflow for CAS 823-90-5 via SnAr Mechanism

[Click to download full resolution via product page](#)

Reactivity & Functionalization (Downstream)[1][13]

The primary utility of CAS 823-90-5 is its ability to form Pyrazolo[1,5-a]pyrimidines, a scaffold ubiquitous in kinase inhibitors (e.g., inhibitors of CDK, KDR, and various tyrosine kinases).[1]

Cyclization Mechanism

The hydrazine moiety acts as a 1,2-dinucleophile.^[1] When reacted with 1,3-electrophiles (such as 1,3-diketones or

-keto esters), it undergoes a condensation-cyclization sequence.^[1]

- Step 1 (Condensation): The terminal hydrazine nitrogen attacks the most electrophilic carbonyl of the diketone to form a hydrazone intermediate.^[1]
- Step 2 (Cyclization): The internal hydrazine nitrogen (attached to the pyrimidine) attacks the second carbonyl, closing the pyrazole ring.^[1]

Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Reagents: **5-Chloro-2-hydrazinopyrimidine** (1.0 eq), 2,4-Pentanedione (Acetylacetone) (1.1 eq), Acetic Acid (Catalytic or Solvent).^[1]

Procedure:

- Suspend the hydrazine intermediate in Ethanol or Acetic Acid.^[1]
- Add Acetylacetone.^[1]
- Reflux for 2-6 hours.
- Cool and filter the precipitate.^[1] The resulting product is a 6-chloro-pyrazolo[1,5-a]pyrimidine derivative.^[1]

Mechanistic Pathway^[1]

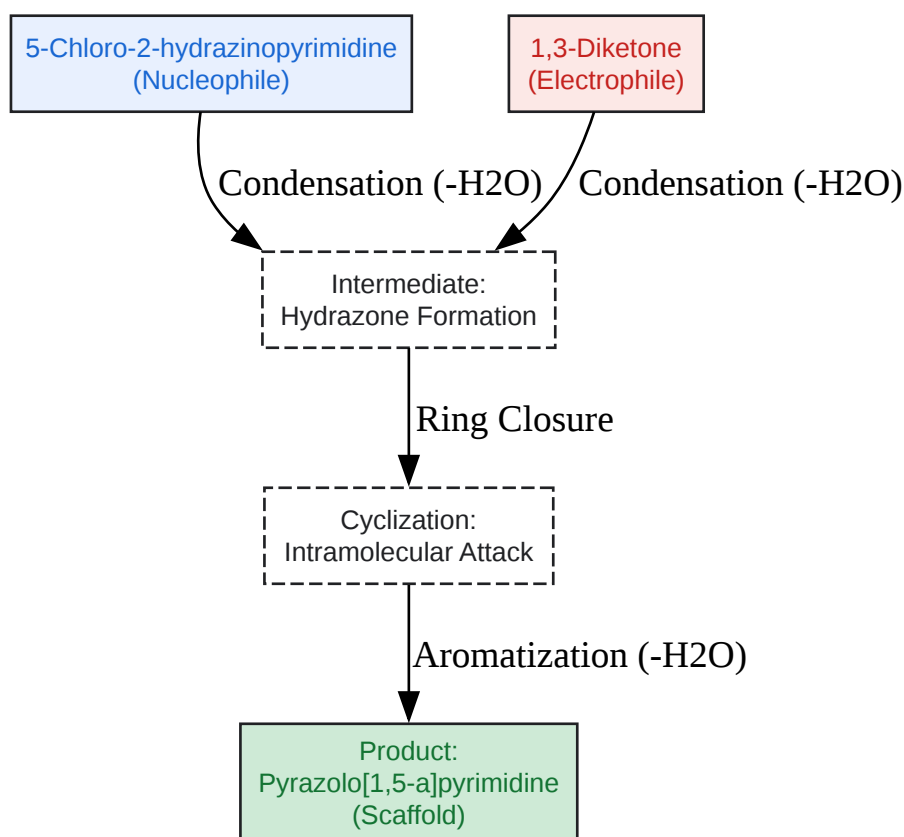


Figure 2: Cyclization Pathway to Pyrazolo[1,5-a]pyrimidine Scaffolds

[Click to download full resolution via product page](#)

Analytical Characterization

To ensure the integrity of the intermediate before proceeding to costly downstream steps, the following analytical markers should be verified.

Proton NMR (NMR)[1][11][14][15]

- Solvent: DMSO-
- Key Signals:
 - ppm (s, 2H): Pyrimidine ring protons (H4 and H6).[1] These are chemically equivalent due to symmetry.[1]
 - ppm (br s, 1H): Hydrazine -NH- (Internal, exchangeable).[1]

- ppm (br s, 2H): Hydrazine -NH

(Terminal, exchangeable).[1]

Mass Spectrometry (LC-MS)[1]

- Ionization: ESI+

- Parent Ion:

[1]

- Isotope Pattern: A distinct Chlorine signature is required.[1]

- M (145.0): 100% intensity[1][2]

- M+2 (147.0): ~33% intensity (Characteristic 3:1 ratio of

to

).[1]

Handling & Safety (E-E-A-T)

Hazard Classification: Hydrazine derivatives are generally classified as skin irritants and potential sensitizers.[1]

- H315: Causes skin irritation.[1][3][4][5]
- H319: Causes serious eye irritation.[1][3][4][5]
- H335: May cause respiratory irritation.[1][3][4][5]

Stability Warning: Hydrazines can be unstable over time if exposed to air/light (oxidation to azo compounds).[1]

- Storage: Store under inert atmosphere (Argon/Nitrogen) at

- Operational Safety: All reactions involving hydrazine hydrate must be performed in a fume hood due to the toxicity of hydrazine vapors.[1]

References

- PubChem.Compound Summary for CID 2724657: **5-Chloro-2-hydrazinopyrimidine**. [1] National Library of Medicine (US). [1] [\[Link\]](#) [1]
- Journal of Medicinal Chemistry.Synthesis of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors. (General mechanistic reference for the cyclization protocol described in Section 4). Note: This is a standard organic transformation referenced in standard heterocyclic chemistry texts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Chloro-2-hydrazinylpyridine | C₅H₆ClN₃ | CID 13590464 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 3. 5-Chloropyrimidine | C₄H₃ClN₂ | CID 12600384 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 4. [echemi.com](https://www.echemi.com) [\[echemi.com\]](https://www.echemi.com)
- 5. [jubilantingrevia.com](https://www.jubilantingrevia.com) [\[jubilantingrevia.com\]](https://www.jubilantingrevia.com)
- To cite this document: BenchChem. [Technical Monograph: 5-Chloro-2-hydrazinopyrimidine (CAS 823-90-5)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1357129/docs#technical-monograph-5-chloro-2-hydrazinopyrimidine-cas-823-90-5\]](https://www.benchchem.com/product/b1357129/docs#technical-monograph-5-chloro-2-hydrazinopyrimidine-cas-823-90-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)